molecular formula C21H19N5O B8290697 7-(benzylamino)-N-(4-pyridinylmethyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide

7-(benzylamino)-N-(4-pyridinylmethyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide

Cat. No.: B8290697
M. Wt: 357.4 g/mol
InChI Key: JJUCUELFTPJVBV-UHFFFAOYSA-N
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Description

7-(benzylamino)-N-(4-pyridinylmethyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C21H19N5O and its molecular weight is 357.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H19N5O

Molecular Weight

357.4 g/mol

IUPAC Name

7-(benzylamino)-N-(pyridin-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide

InChI

InChI=1S/C21H19N5O/c27-21(25-14-16-6-9-22-10-7-16)18-12-17-8-11-23-20(19(17)26-18)24-13-15-4-2-1-3-5-15/h1-12,26H,13-14H2,(H,23,24)(H,25,27)

InChI Key

JJUCUELFTPJVBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=CC3=C2NC(=C3)C(=O)NCC4=CC=NC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hydrogen (1 atm, balloon) was applied to a slurry of 7-(dibenzylamino)-N-(4-pyridinylmethyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (Example 41) (69 mg, 0.15 mmol), 10% palladium on carbon (wet, 100 mg) and HCl (saturated solution in 2-propanol, 5 M, 0.5 mL) in ethanol (4.5 mL) at room temperature for 3 h. The slurry was filtered to remove the catalyst, and the filtrate was concentrated in vacuo. The residue was partitioned between ethyl acetate and aqueous sodium hydrogen carbonate. The two layers were separated. The organic layer was dried over sodium sulfate and concentrated in vacuo. The residue was purified by column chromatography (silica gel, 2:1 to 1:2 hexanes/ethyl acetate). Recrystallization from hexanes/ethyl acetate gave 7-(benzylamino)-N-(4-pyridinylmethyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (13.2 mg, 24%) as colorless crystals: Rf 0.42 (silica gel, 20:80 methanol/ethyl acetate); mp 199-200° C. (recrystallized from hexanes/ethyl acetate); 1H NMR (300 MHz, CD3OD) δ4.63 (2H, s), 4.69 (2H, s), 6.91 (1H, d, J=6.0 Hz), 7.05 (1H, s), 7.22-7.43 (7H, m), 7.55 (1H, d, J=6.0 Hz), 8.48 (2H, d, J=6.0 Hz); ESI MS m/z 358 [C21H19N5O+H]+; HPLC (Method A) >99% (AUC), tR=13.2 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One

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